[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is a complex organic compound with significant pharmaceutical potential. Its structure features an isoquinoline core, which is known for various biological activities. This compound is classified under oxoisoquinoline derivatives, which are often explored for their therapeutic applications, particularly in the fields of oncology and neurology.
The compound is referenced in various chemical databases and patent literature, indicating its relevance in drug development. Notably, it has been mentioned in patent US10793575B2, which outlines its synthesis and potential applications in pharmaceutical compositions . Other sources include chemical suppliers and research databases that provide detailed information on its properties and synthesis methods .
This compound belongs to the class of sulfonamides, as it contains a sulfonyl group attached to a piperazine moiety. It is also categorized under isoquinoline derivatives, which are recognized for their diverse pharmacological profiles.
The synthesis of [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. Key steps may include:
These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The synthesis may utilize various reagents and catalysts, including:
The molecular formula for [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is . The structure includes:
Key structural data include:
The compound can participate in various chemical reactions typical of its functional groups:
Understanding these reactions allows chemists to manipulate the compound for desired modifications or to synthesize related compounds with potentially enhanced biological activity.
The mechanism of action for [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors implicated in disease pathways.
Research suggests that compounds with similar structures often exhibit effects on neurotransmitter systems or cellular signaling pathways, potentially making this compound a candidate for further pharmacological studies.
Key properties include:
Relevant analyses may include spectroscopic methods (NMR, IR) to confirm structure and purity.
[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid has potential applications in:
Due to its structural complexity and biological relevance, this compound represents an interesting subject for ongoing research within medicinal chemistry and pharmacology.
The synthesis of [4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid (CAS 1024083-52-0) follows a convergent multi-step strategy, typically involving sequential construction of the isoquinoline core, introduction of the sulfonyl linker, and final piperazine functionalization. Two primary routes dominate the literature:
Table 1: Comparative Analysis of Synthetic Routes for Target Compound
Route | Key Steps | Overall Yield | Major Advantages |
---|---|---|---|
Linear (A) | Cyclization → N-Alkylation → Sulfonylation → Piperazine coupling | 18-22% | Fewer isolation steps; suitable for small batches |
Convergent (B) | Isoquinoline sulfonyl chloride synthesis + Piperazine synthesis → Sulfonylation → N-Alkylation | 28-35% | Better sulfonylation control; scalable piperazine integration |
Hybrid | Suzuki-coupled isoquinoline core → Selective sulfonylation → N-Alkylation | 25-30% | Enables diverse C4 modifications pre-sulfonylation [3] |
Route B generally delivers superior yields due to minimized decomposition of acid-sensitive intermediates. Critical challenges include regioselectivity during isoquinoline C4 functionalization and epimerization risks at C3 during sulfonylation [2] .
Three intermediates dominate the synthesis, each requiring specialized handling:
Functionalization of the acetic acid arm typically employs ethyl bromoacetate with K₂CO₃ in DMF, followed by alkaline hydrolysis (NaOH/EtOH/H₂O). Protecting group strategies (e.g., tert-butyl esters) are avoided due to difficulties in deprotecting sterically hindered systems [1].
Sulfonylation at the isoquinoline C4 position is the most selectivity-sensitive step. Key findings:
Table 2: Sulfonylation Agents and Piperazine Variants Tested
Sulfonylation Agent | Piperazine Equivalent | Reaction Temp (°C) | Yield | Byproducts Identified |
---|---|---|---|---|
POCl₃/SOCl₂ (3:1) | 1.2 | 80 | 92% | 4-Chloro-isoquinoline (<3%) |
ClSO₃H/DMF (Vilsmeier) | 1.5 | 25 | 45% | Isoquinoline-4-sulfonic acid (32%) |
SO₂Cl₂ | 1.1 | 110 | 68% | Dichlorinated isoquinoline (12%) |
1-Ethylpiperazine | - | 5 | 95% | Bis-sulfonamide (<1%) |
1-(2-Hydroxyethyl)piperazine | - | 25 | 89% | None detected |
The 1-oxoisoquinoline ring is typically assembled via:
Solvent screening revealed acetonitrile > dichloromethane for cyclization efficiency, while DFT calculations (B3LYP-D3/6-311+G(d,p)) confirm the pyridone tautomer predominates (>95%) in polar aprotic media, guiding ring closure strategies .
Efforts to improve sustainability focus on solvent substitution, catalysis, and energy reduction:
Table 3: Green Chemistry Metrics Comparison for Target Compound Synthesis
Parameter | Traditional Process | Optimized Green Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 187 | 42 | 78% reduction |
E-Factor | 86 | 19 | 78% reduction |
Energy Consumption (kW·h/kg) | 310 | 105 | 66% reduction |
Hazardous Solvent Volume (L/kg) | 142 | 18 | 87% reduction |
Carbon Footprint (kg CO₂/kg) | 89 | 31 | 65% reduction |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8